

A Comparative Guide to ^{142}Nd and ^{143}Nd Isotopic Signatures in Mantle Plumes

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This guide provides a comprehensive comparative analysis of ^{142}Nd and ^{143}Nd isotopes in mantle plumes, offering insights into early Earth differentiation and mantle dynamics. The data presented, along with detailed experimental protocols, are intended to serve as a valuable resource for researchers in geochemistry and related fields.

The isotopic composition of Neodymium (Nd) in mantle-derived rocks provides a powerful tool for understanding the Earth's evolution. The ^{146}Sm - ^{142}Nd and ^{147}Sm - ^{143}Nd isotopic systems are of particular importance. The short-lived ^{146}Sm isotope (half-life of ~103 million years) decayed to ^{142}Nd within the first few hundred million years of Earth's history. Therefore, variations in the $^{142}\text{Nd}/^{144}\text{Nd}$ ratio in ancient rocks and mantle reservoirs can provide direct evidence of planetary differentiation events that occurred during the Hadean eon. In contrast, the long-lived ^{147}Sm isotope (half-life of ~106 billion years) continues to decay to ^{143}Nd , making the $^{143}\text{Nd}/^{144}\text{Nd}$ ratio a robust tracer of the long-term chemical evolution of mantle and crustal reservoirs.

Mantle plumes, upwellings of hot rock from the deep mantle, are thought to sample distinct mantle reservoirs, some of which may have preserved isotopic signatures from early Earth history. By analyzing the ^{142}Nd and ^{143}Nd compositions of Oceanic Island Basalts (OIBs), which are the surface expression of mantle plumes, scientists can probe the chemical heterogeneity of the deep mantle and test models of early Earth differentiation.

Quantitative Comparison of ^{142}Nd and ^{143}Nd in Mantle Plume-Derived Rocks

The following table summarizes the $^{142}\text{Nd}/^{144}\text{Nd}$ and $^{143}\text{Nd}/^{144}\text{Nd}$ isotopic compositions of basalts from various mantle plume locations (Oceanic Island Basalts - OIBs) and compares them with Mid-Ocean Ridge Basalts (MORBs), which represent the depleted upper mantle. The ^{142}Nd data is often reported as $\mu^{142}\text{Nd}$, representing the parts per million (ppm) deviation from a terrestrial standard, while ^{143}Nd is commonly expressed as $\epsilon^{143}\text{Nd}$, which is the deviation in parts per 10,000 from a chondritic uniform reservoir (CHUR).

Location/Rock Type	Sample Type	$\mu^{142}\text{Nd}$ (ppm)	$\epsilon^{143}\text{Nd}$	Reference
Oceanic Island Basalts (OIBs)				
Loihi, Hawaii	Basalt	No resolvable anomaly	+4 to +8	[1]
Ethiopia	Basalt	No resolvable anomaly	+3 to +7	[1]
Iceland	Basalt	No resolvable anomaly	+7 to +10	[1]
Global OIBs (mean)	Basalt	$+2.0 \pm 0.6$	Variable	[2]
Mid-Ocean Ridge Basalts (MORBs)				
Pacific-Antarctic Ridge (PAR)	Basalt	-1.6 ± 5.0 (mean)	> +8	[2]
Global MORBs (mean)	Basalt	-1.6 ± 0.9	~+10	[2]
Archean Rocks				
Isua, West Greenland	Metabasalt/Meta gabbro	+8 to +15	Variable	[3][4]

Note: The absence of significant $\mu^{142}\text{Nd}$ anomalies in modern OIBs, despite their variable and often enriched $\epsilon^{143}\text{Nd}$ signatures, suggests that while their source regions have experienced long-term chemical evolution, they may not contain widespread domains that differentiated within the first few hundred million years of Earth's history and remained isolated. However, the subtle differences in mean $\mu^{142}\text{Nd}$ between OIBs and MORBs may indicate distinct mantle sources and evolutionary histories.[2] The positive $\mu^{142}\text{Nd}$ anomalies found in some of the Earth's oldest rocks from locations like Isua, Greenland, provide strong evidence for an early differentiation of the silicate Earth.[3][4][5]

Experimental Protocols

The high-precision measurement of Nd isotopic ratios is a challenging analytical task that requires rigorous chemical separation and sensitive mass spectrometry. The two primary techniques used are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Methodology for Neodymium Isotope Analysis by MC-ICP-MS

- Sample Digestion:
 - Accurately weigh approximately 100-200 mg of powdered rock sample into a clean Savillex beaker.
 - Add a mixture of concentrated hydrofluoric acid (HF) and nitric acid (HNO₃).
 - Heat the sample on a hot plate at a controlled temperature (e.g., 120°C) for 48-72 hours to achieve complete dissolution.
 - Evaporate the acid mixture to dryness.
 - Add concentrated hydrochloric acid (HCl) and heat to convert fluorides to chlorides. Repeat this step.
 - Dissolve the final residue in a known volume of dilute HCl.
- Chemical Separation of Neodymium:
 - Cation-Exchange Chromatography: Load the sample solution onto a column packed with a cation-exchange resin (e.g., AG50W-X8).
 - Elute the major elements and other unwanted elements using dilute HCl.
 - Collect the Rare Earth Element (REE) fraction using a stronger concentration of HCl.
 - Extraction Chromatography: Use a second column with a resin specific for separating individual REEs (e.g., Ln Spec resin) to isolate Nd from other REEs, particularly Samarium

(Sm) and Cerium (Ce), which have isobaric interferences with Nd isotopes.[6]

- Carefully calibrate the elution procedure with standard solutions to ensure a clean Nd fraction.
- Mass Spectrometry (MC-ICP-MS):
 - Introduce the purified Nd sample solution into the MC-ICP-MS.
 - Measure the ion beams of the different Nd isotopes simultaneously using a static multi-collector setup.
 - Correct for instrumental mass fractionation using a normalization isotope pair (e.g., $^{146}\text{Nd}/^{144}\text{Nd}$).
 - Correct for isobaric interference from ^{142}Ce on ^{142}Nd and ^{144}Sm on ^{144}Nd by monitoring non-interfered isotopes of Ce and Sm.[6]
 - Analyze international rock standards (e.g., BCR-2, BHVO-2) alongside the samples to ensure accuracy and precision.[6]

Methodology for Neodymium Isotope Analysis by TIMS

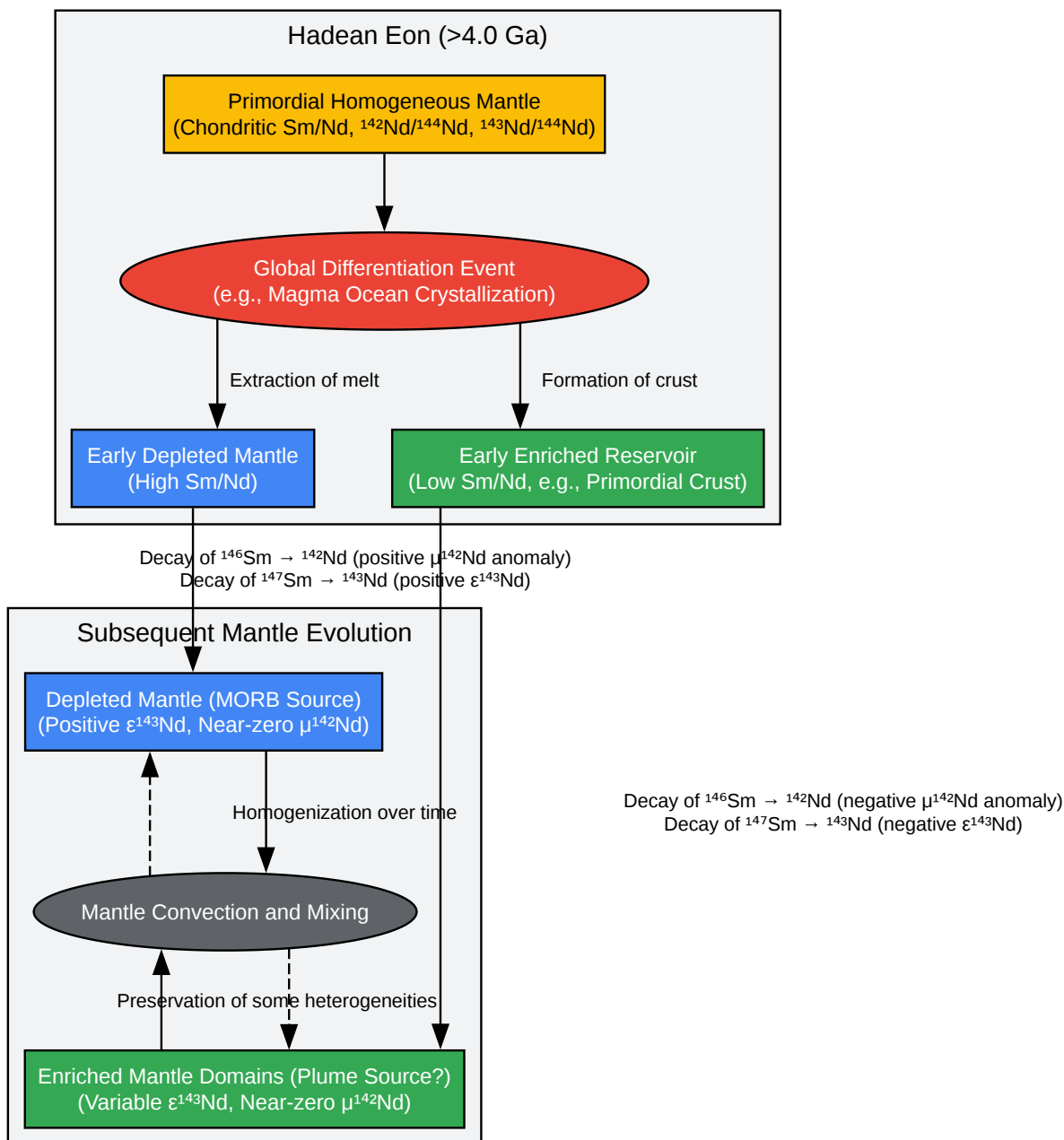
- Sample Digestion and Chemical Separation: The initial steps of sample digestion and the two-stage column chemistry for Nd purification are similar to the MC-ICP-MS protocol.[7]
- Filament Loading:
 - Deposit a small aliquot of the purified Nd solution onto a degassed Rhenium (Re) filament.
 - A tantalum oxide (Ta_2O_5) or silica gel activator is often added to enhance ionization efficiency.
- Mass Spectrometry (TIMS):
 - Introduce the filament assembly into the TIMS source.
 - Heat the filament to a high temperature to ionize the Nd atoms.

- Accelerate the Nd ions and separate them based on their mass-to-charge ratio in a magnetic field.
- Measure the ion currents of the Nd isotopes using Faraday cups.
- Correct for instrumental mass fractionation using an internal normalization (e.g., $^{146}\text{Nd}/^{144}\text{Nd} = 0.7219$) and an exponential law.[8]
- Run a standard (e.g., JNdi-1) frequently to monitor instrument performance and ensure data quality.[8]

Visualizing Key Concepts and Workflows

To further elucidate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

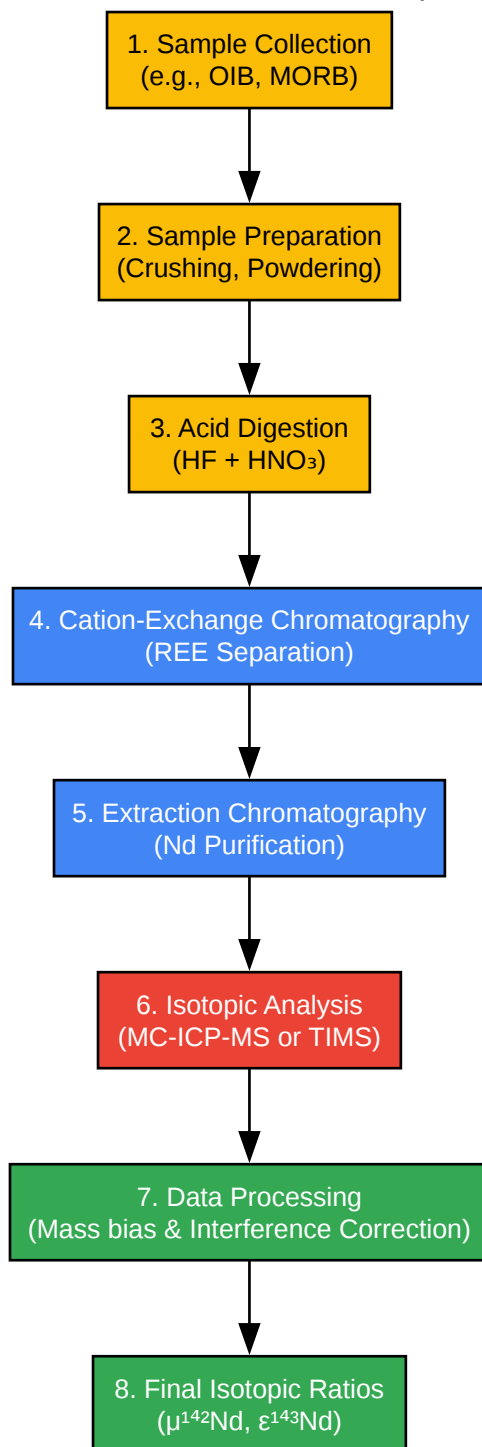
Logical Flow of Nd Isotope Signatures from Early Earth Processes



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Caption: Formation of ^{142}Nd and ^{143}Nd isotopic reservoirs in the early Earth.

Experimental Workflow for Nd Isotope Analysis



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Caption: A typical workflow for the isotopic analysis of Neodymium in geological samples.

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